molecular formula C28H24N2O3 B214460 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214460
M. Wt: 436.5 g/mol
InChI Key: VBSRBYPVPRJLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness in specific applications.

Future Directions

There are several future directions for research on 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is in the development of new cancer treatments. Researchers are also interested in exploring its potential use in the treatment of inflammatory diseases and other conditions. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 4-(1H-pyrrol-1-yl)benzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with 2-phenylethylamine to form the final product.

Scientific Research Applications

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been used in a variety of scientific research applications. One area of interest is in the study of cancer. This compound has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments.

properties

Product Name

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-pyrrol-1-ylphenyl)ethyl]-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C28H24N2O3/c31-26(22-12-14-23(15-13-22)29-17-6-7-18-29)20-28(33)24-10-4-5-11-25(24)30(27(28)32)19-16-21-8-2-1-3-9-21/h1-15,17-18,33H,16,19-20H2

InChI Key

VBSRBYPVPRJLGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)N5C=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)N5C=CC=C5)O

Origin of Product

United States

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